N-[1-(2-hydroxy-4-propan-2-ylbenzoyl)piperidin-4-yl]thiophene-3-carboxamide
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Overview
Description
N-[1-(2-hydroxy-4-propan-2-ylbenzoyl)piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thiophene ring, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-hydroxy-4-propan-2-ylbenzoyl)piperidin-4-yl]thiophene-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, where the piperidine intermediate reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Thiophene Ring: The thiophene ring is incorporated through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Final Amidation: The final step involves the formation of the amide bond between the piperidine-benzoyl intermediate and the thiophene carboxylic acid, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-hydroxy-4-propan-2-ylbenzoyl)piperidin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzoyl moiety can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The thiophene ring makes it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: Its unique structure allows for the study of its interactions with various biological targets, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(2-hydroxy-4-propan-2-ylbenzoyl)piperidin-4-yl]thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring could mimic the structure of natural neurotransmitters, while the thiophene ring could interact with aromatic amino acids in protein binding sites.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-hydroxy-4-methylbenzoyl)piperidin-4-yl]thiophene-3-carboxamide
- N-[1-(2-hydroxy-4-ethylbenzoyl)piperidin-4-yl]thiophene-3-carboxamide
Uniqueness
N-[1-(2-hydroxy-4-propan-2-ylbenzoyl)piperidin-4-yl]thiophene-3-carboxamide is unique due to the presence of the isopropyl group on the benzoyl moiety, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. This structural variation can lead to differences in how the compound interacts with biological targets compared to its analogs.
By understanding these aspects, researchers can better explore the potential of this compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-[1-(2-hydroxy-4-propan-2-ylbenzoyl)piperidin-4-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-13(2)14-3-4-17(18(23)11-14)20(25)22-8-5-16(6-9-22)21-19(24)15-7-10-26-12-15/h3-4,7,10-13,16,23H,5-6,8-9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUKJNNEQXUBRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)N2CCC(CC2)NC(=O)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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